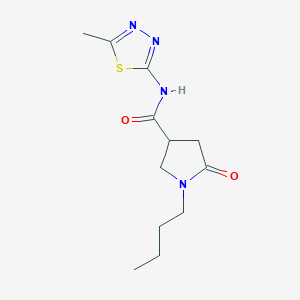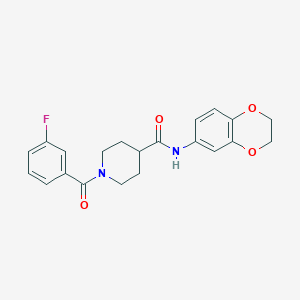![molecular formula C18H16BrN3O2S2 B4747761 N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4747761.png)
N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Overview
Description
N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, also known as BBMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBMT belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Scientific Research Applications
N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been found to exhibit various biological activities, making it a potential candidate for therapeutic applications. Some of the scientific research applications of N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide are discussed below.
Anti-cancer activity: N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Studies have shown that N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Anti-inflammatory activity: N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Studies have shown that N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Antioxidant activity: N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Studies have shown that N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can protect against oxidative damage in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has also been found to activate the AMPK pathway, which is involved in energy homeostasis and autophagy.
Biochemical and Physiological Effects:
N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has several advantages for lab experiments, including its ease of synthesis and its ability to exhibit multiple biological activities. However, N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the scientific research of N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, including the following:
1. Investigation of the pharmacokinetics and pharmacodynamics of N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide in animal models.
2. Exploration of the potential therapeutic applications of N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide in various diseases, including cancer, inflammation, and neurodegenerative diseases.
3. Development of more efficient synthesis methods for N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide.
4. Investigation of the structure-activity relationship of N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide and its analogs.
5. Exploration of the potential synergistic effects of N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide with other drugs.
Conclusion:
In conclusion, N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a promising compound that exhibits various biological activities and has potential therapeutic applications. The synthesis method of N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves a multi-step process, and its mechanism of action is not fully understood. N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant activities, among others. N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the scientific research of N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, including the investigation of its pharmacokinetics and pharmacodynamics, exploration of its potential therapeutic applications, and development of more efficient synthesis methods.
properties
IUPAC Name |
N-[5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S2/c1-24-15-8-3-2-7-14(15)17(23)20-18-22-21-16(26-18)11-25-10-12-5-4-6-13(19)9-12/h2-9H,10-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUBPFHWVYHKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)CSCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4747684.png)
![8-(4-ethylphenyl)-7-(2-furyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4747694.png)

![5-[(3-{[(3-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4747708.png)
![methyl 2-({[(4-bromo-2-ethylphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747716.png)
![2-(methylthio)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4747719.png)

![N-(3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747729.png)
![4-isopropoxy-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4747730.png)
![N-(1-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4747733.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4747737.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4747743.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4747753.png)